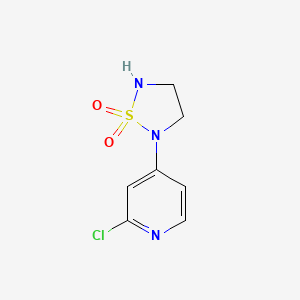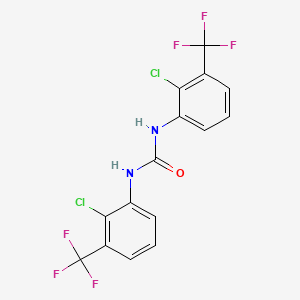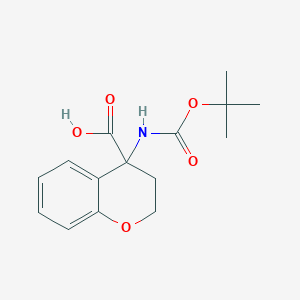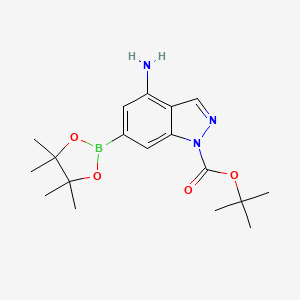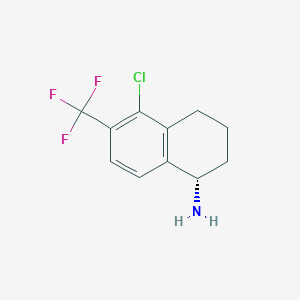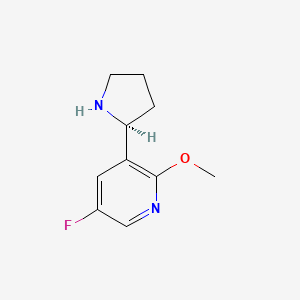
3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine is a compound that features a pyrrolidine ring, a fluorine atom, and a methoxy group attached to a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine and methoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The fluorine and methoxy groups can be introduced through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Fluoropyridine: A pyridine ring with a fluorine substituent.
Methoxypyridine: A pyridine ring with a methoxy group.
Uniqueness
3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine is unique due to the combination of the pyrrolidine ring, fluorine atom, and methoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C10H13FN2O |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
5-fluoro-2-methoxy-3-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13FN2O/c1-14-10-8(5-7(11)6-13-10)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
IYJLJHGSNXDVPN-VIFPVBQESA-N |
Isomerische SMILES |
COC1=C(C=C(C=N1)F)[C@@H]2CCCN2 |
Kanonische SMILES |
COC1=C(C=C(C=N1)F)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



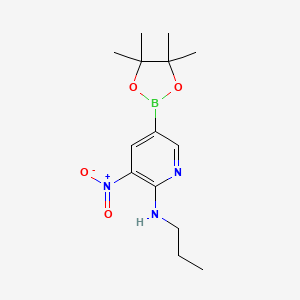

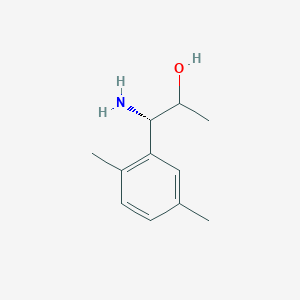

![1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236398.png)
